

# Spectroscopic Profile of 2-Amino-3,3-dimethylbutane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-3,3-dimethylbutane

Cat. No.: B147666

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-3,3-dimethylbutane**, tailored for researchers, scientists, and professionals in drug development. The document presents available quantitative data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

## Data Presentation

The following tables summarize the available and expected spectroscopic data for **2-Amino-3,3-dimethylbutane**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally determined high-resolution data with precise coupling constants were not publicly available. The following are predicted values based on standard chemical shift tables and analysis of similar structures.

<sup>1</sup>H NMR (Proton NMR) - Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~ 2.8 - 3.2	Multiplet	1H	CH-NH <sub>2</sub>
~ 1.2 - 1.5	Broad Singlet	2H	NH <sub>2</sub>
~ 1.0 - 1.2	Doublet	3H	CH-CH <sub>3</sub>

| ~ 0.9 | Singlet | 9H | C(CH<sub>3</sub>)<sub>3</sub> |

<sup>13</sup>C NMR (Carbon NMR) - Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Chemical Shift ( $\delta$ ) (ppm)	Carbon Type	Assignment
~ 55 - 60	CH	CH-NH <sub>2</sub>
~ 33 - 38	Quaternary C	C(CH <sub>3</sub> ) <sub>3</sub>
~ 26 - 30	CH <sub>3</sub>	C(CH <sub>3</sub> ) <sub>3</sub>

| ~ 15 - 20 | CH<sub>3</sub> | CH-CH<sub>3</sub> |

Table 2: Infrared (IR) Spectroscopy Data

Note: The data presented are characteristic absorption ranges for the functional groups present in **2-Amino-3,3-dimethylbutane**.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3380 - 3250	Medium, Doublet	N-H Stretch (Primary Amine)
2960 - 2870	Strong	C-H Stretch (Alkyl)
1650 - 1580	Medium	N-H Bend (Scissoring)
1470 - 1450	Medium	C-H Bend (CH <sub>3</sub> )
1390 - 1365	Medium, Doublet	C-H Bend (tert-Butyl)
1250 - 1020	Medium to Strong	C-N Stretch

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **2-Amino-3,3-dimethylbutane** is characterized by a molecular ion and several key fragments resulting from the cleavage of C-C bonds.[\[2\]](#)

m/z	Relative Intensity	Proposed Fragment
101	Low	[M] <sup>+</sup> (Molecular Ion)
86	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
57	High	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> (tert-Butyl cation)
44	High	[CH(CH <sub>3</sub> )=NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-3,3-dimethylbutane** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - Process the data using an appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
  - Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, and a relaxation delay of 2-5 seconds.
  - Process the data similarly to the  $^1\text{H}$  spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **2-Amino-3,3-dimethylbutane** is a liquid at room temperature, the neat liquid can be analyzed as a thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample in the spectrometer's sample holder.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

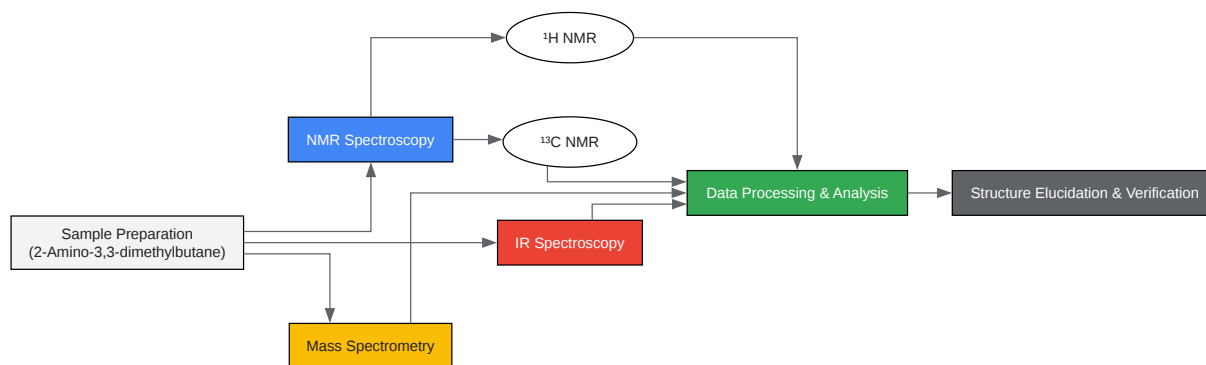
Methodology:

- Sample Introduction: Introduce a dilute solution of **2-Amino-3,3-dimethylbutane** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile amines, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.<sup>[1]</sup>
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically used for this type of compound.
- Data Acquisition:
  - The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).
  - The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole).
  - A detector records the abundance of each ion.

- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

## Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-3,3-dimethylbutane**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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